molecular formula C24H41NO9 B11709713 Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B11709713
M. Wt: 487.6 g/mol
InChI Key: RVOHFQLIULTWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant with the molecular formula C24H41NO9. It is known for its unique structure, which includes a decyl group attached to a glucopyranoside backbone that is acetylated at multiple positions. This compound is used in various scientific research applications due to its surfactant properties and its ability to interact with biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose followed by the introduction of the decyl group. One common method includes the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group to form triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl phosphonate. This intermediate is then treated with decan-1-ol and aqueous iodine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-throughput glycan screening and glyco-engineered mammalian cell expression systems to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the glucopyranoside backbone.

    Reduction: This can be used to alter the acetyl groups or the decyl chain.

    Substitution: This reaction can replace the acetyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The decyl group allows the compound to integrate into lipid bilayers, while the glucopyranoside backbone can interact with proteins and other biomolecules. This dual interaction facilitates the compound’s role as a surfactant and its potential use in drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its decyl group, which enhances its surfactant properties and its ability to interact with lipid bilayers. This makes it particularly useful in applications requiring membrane integration and interaction with biological molecules .

Biological Activity

Decyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS RN: 135198-04-8) is a glycoside derivative with significant biological activity, particularly in the context of glycosaminoglycan (GAG) synthesis and cellular metabolism. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H41NO9, with a molecular weight of 487.58 g/mol. The compound features multiple acetyl groups that enhance its solubility and reactivity in biological systems. Its structural complexity allows it to interact with various biological targets.

Biological Activity Overview

  • Inhibition of GAG Synthesis : Research indicates that this compound exhibits inhibitory effects on GAG synthesis. In studies involving primary hepatocytes, it was shown to reduce the incorporation of D-[3H]glucosamine into cellular glycoconjugates without affecting total protein synthesis . This suggests a specific targeting mechanism that may involve competition within metabolic pathways.
  • Mechanism of Action : The compound's inhibitory effects on GAG synthesis may be attributed to its structural similarity to natural substrates involved in GAG biosynthesis. Specifically, it appears to interfere with the incorporation of glucosamine derivatives into GAG chains, potentially leading to shorter and less functional GAGs .
  • Cellular Effects : The compound has been observed to cause a reduction in the size of isolated GAGs from treated cultures compared to controls, indicating a potential mechanism involving premature chain termination during GAG synthesis . Additionally, exogenous uridine was able to restore total protein synthesis inhibited by the compound, suggesting that uridine metabolism might be affected by its presence .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
GAG Synthesis InhibitionReduced D-[3H]glucosamine incorporation; smaller GAG size
Total Protein SynthesisModerate inhibition observed; restoration by uridine
Metabolic Pathway CompetitionCompetes for glucosamine metabolic pathways

Detailed Research Findings

A study published in Molecules evaluated several acetylated GlcNAc analogs and highlighted that this compound significantly reduced the incorporation rates of glucosamine into GAGs. The authors noted that this compound's structural modifications allowed it to act as an effective inhibitor within specific cellular contexts .

Another research effort focused on the chemical modification of polysaccharides like GAGs and noted that similar compounds could serve as valuable tools for understanding polysaccharide biology and developing therapeutic agents targeting related pathways .

Properties

Molecular Formula

C24H41NO9

Molecular Weight

487.6 g/mol

IUPAC Name

(5-acetamido-3,4-diacetyloxy-6-decoxyoxan-2-yl)methyl acetate

InChI

InChI=1S/C24H41NO9/c1-6-7-8-9-10-11-12-13-14-30-24-21(25-16(2)26)23(33-19(5)29)22(32-18(4)28)20(34-24)15-31-17(3)27/h20-24H,6-15H2,1-5H3,(H,25,26)

InChI Key

RVOHFQLIULTWCK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.